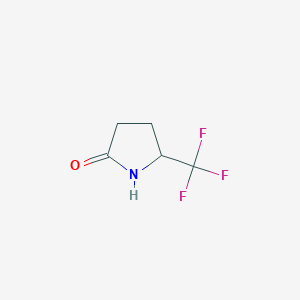
5-(Trifluoromethyl)pyrrolidin-2-one
概要
説明
5-(Trifluoromethyl)pyrrolidin-2-one is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-(Trifluoromethyl)pyrrolidin-2-one involves the reaction of pyroglutamic acid with sulfur tetrafluoride at room temperature. This reaction yields enantiomerically pure this compound with a high yield of 92% and an enantiomeric excess of over 99% . The reaction conditions are relatively mild, making this method efficient and scalable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives, such as 5-(Trifluoromethyl)pyrrolidine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the trifluoromethyl group .
Major Products
Major products formed from these reactions include γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
5-(Trifluoromethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups.
Uniqueness
5-(Trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry .
特性
IUPAC Name |
5-(trifluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKONNPBZAYHNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576668 | |
| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141519-28-0 | |
| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















